![molecular formula C13H13NOS B2581347 4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde CAS No. 1156172-81-4](/img/structure/B2581347.png)

4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

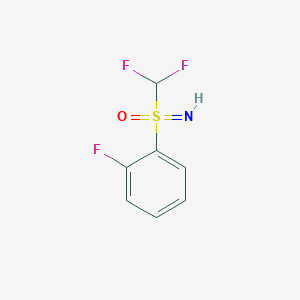

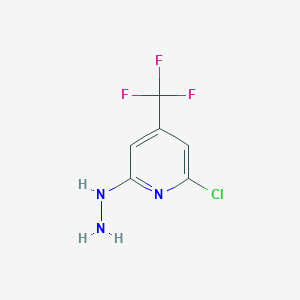

“4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde” is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 231.31 . It is used for research purposes .

Synthesis Analysis

Thiophene derivatives, like the one , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a thiophene ring via a methylamino group .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Indenothiophenes and Indenofurans : The compound has been utilized in the synthesis of indenothiophenes and indenofurans with acrylic acid units through an aldol-type reaction, indicating its role in complex organic synthesis processes (Jeon & Lee, 2008).

Preparation of Amino Acid Derivatives : The compound has been used in the synthesis of amino acid derivatives, showcasing its applicability in the production of various organic compounds with potential biological activities (El-Sayed, 2007).

Applications in Material Science

Photochromic Diarylethenes : The compound is involved in the synthesis of novel organic photochromic diarylethenes, indicating its role in the development of near-field storage materials, potentially useful in data storage technologies (Zhang Fushi, 2004).

Aggregation-Induced Emission Luminophors : It contributes to the synthesis of linear thiophene-containing π-conjugated aldehydes with aggregation-induced emission properties, highlighting its importance in the creation of solid red luminophors for potential use in optoelectronic devices (Guo et al., 2015).

Biological and Medicinal Applications

Antibacterial and Antifungal Activities : Derivatives of the compound have shown potential in exhibiting antimicrobial and antifungal activities, indicating its significance in the development of new therapeutic agents (Patel & Patel, 2017).

Binding to Carrier Proteins : It's involved in the study of binding kinetics to human serum albumin, showing its relevance in pharmacokinetic mechanisms and potential use in drug delivery systems (Shareef et al., 2016).

Cancer Cell Discrimination : Compounds based on 4-methyl-2,6-diformylphenol, related to the compound , have been used as fluorescent chemosensors to discriminate between normal cells and cancer cells, indicating a potential application in cancer diagnostics and treatment monitoring (Dhawa et al., 2020).

Future Directions

Thiophene derivatives, including “4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde”, continue to attract interest due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective pharmacological activity.

Mechanism of Action

Target of action

They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of action

For example, some are used as voltage-gated sodium channel blockers .

Biochemical pathways

Without specific information on “4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde”, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities exhibited by thiophene derivatives, it’s likely that multiple pathways could be involved .

Result of action

Thiophene derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific structures and targets .

properties

IUPAC Name |

4-[methyl(thiophen-2-ylmethyl)amino]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-14(9-13-3-2-8-16-13)12-6-4-11(10-15)5-7-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSQTNZVHFRWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CS1)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581266.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2581268.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)

![(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2581271.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)